DPI Provides Pan-NOX Inhibition vs. Isoform-Selective or Inactive Comparators
DPI is the only compound among a panel of six well-known inhibitors to demonstrate consistent, dose-dependent inhibition across all seven human NOX isoforms (NOX1-5, DUOX1-2) [1]. In contrast, apocynin, diapocynin, ebselen, GKT136901, and VAS2870 exhibited isoform-selective or no activity in standardized cellular and membrane assays [1]. For instance, VAS2870, often described as a 'selective' inhibitor, showed no activity against NOX5 or DUOX isoforms [1].
| Evidence Dimension | Inhibition of human NOX isoforms (NOX1-5, DUOX1-2) |
|---|---|
| Target Compound Data | Dose-dependent inhibition of all 7 isoforms |
| Comparator Or Baseline | Apocynin, diapocynin, ebselen, GKT136901, VAS2870 (various, mostly isoform-selective or inactive) |
| Quantified Difference | Qualitative (Pan-inhibition vs. Selective/Inactive) |
| Conditions | Cellular and membrane assays with cell lines expressing specific human NOX isoforms |
Why This Matters
Procurement of DPI is essential for experiments requiring a validated, complete block of all NOX-derived ROS, a property not shared by any 'selective' alternative, thereby preventing false-negative results in pathway analysis.
- [1] Augsburger, F., Filippova, A., Jaquet, V., & al. (2019). Pharmacological characterization of the seven human NOX isoforms and their inhibitors. *Redox Biology*, 26, 101272. View Source
